molecular formula C9H15NO2 B13930457 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-

2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-

Cat. No.: B13930457
M. Wt: 169.22 g/mol
InChI Key: PHGSHOMLQWBDPR-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[45]decan-1-one, 6-methyl- is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- can be achieved through a multi-step process involving commercially available reagents. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically proceeds through alkylation and heterocyclization steps under controlled conditions to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C9H15NO2/c1-7-9(3-2-5-10-7)4-6-12-8(9)11/h7,10H,2-6H2,1H3

InChI Key

PHGSHOMLQWBDPR-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCN1)CCOC2=O

Origin of Product

United States

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